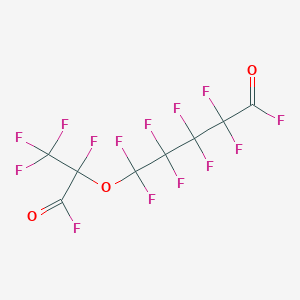
Perfluoro-2-methyl-3-oxaoctanedioyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-2-methyl-3-oxaoctanedioyl fluoride is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its high fluorine content, which imparts significant chemical resistance and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-2-methyl-3-oxaoctanedioyl fluoride is typically synthesized through the dimerization of hexafluoropropylene oxide. The reaction is carried out in a polar non-proton solvent, such as acetonitrile, in the presence of a fluorine anion source like potassium fluoride. The reaction is conducted at low temperatures (0-5°C) under controlled pressure conditions to ensure selective dimerization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous addition of reactants and efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2-methyl-3-oxaoctanedioyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which are valuable in different industrial applications due to their enhanced chemical properties .
Scientific Research Applications
Perfluoro-2-methyl-3-oxaoctanedioyl fluoride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds.
Biology: The compound’s stability makes it useful in studying biological systems that require inert conditions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the manufacture of high-performance materials, including coatings and lubricants.
Mechanism of Action
The mechanism by which perfluoro-2-methyl-3-oxaoctanedioyl fluoride exerts its effects is primarily through its strong electron-withdrawing fluorine atoms. These atoms stabilize the compound and make it highly resistant to chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-2-methyl-3-oxahexanoyl fluoride
- Perfluoro-2-methyl-3-oxaheptanoyl fluoride
Uniqueness
Perfluoro-2-methyl-3-oxaoctanedioyl fluoride stands out due to its specific molecular structure, which provides a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and thermal stability .
Properties
CAS No. |
13140-22-2 |
|---|---|
Molecular Formula |
C8F14O3 |
Molecular Weight |
410.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-5-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypentanoyl fluoride |
InChI |
InChI=1S/C8F14O3/c9-1(23)3(11,12)5(14,15)6(16,17)8(21,22)25-4(13,2(10)24)7(18,19)20 |
InChI Key |
DNCONQWKLXDZGY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















